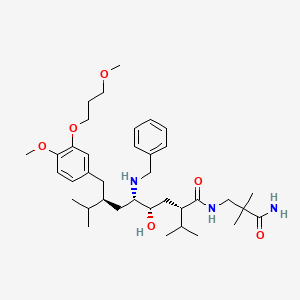
Zataroside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zataroside B involves the extraction from natural sources, particularly from the plant Zataria multiflora . The extraction process typically involves the use of hydroethanolic solvents to obtain the compound in its pure form . The reaction conditions for the synthesis include maintaining a controlled temperature and pH to ensure the stability of the compound during extraction .
Industrial Production Methods
Industrial production of this compound follows similar extraction methods but on a larger scale. The process involves the use of advanced extraction techniques such as supercritical fluid extraction to enhance yield and purity . The extracted compound is then purified using chromatographic methods to obtain this compound with a purity of ≥90% .
Análisis De Reacciones Químicas
Types of Reactions
Zataroside B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The glycoside moiety can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted glycosides . These products have varying biological activities and applications in different fields .
Aplicaciones Científicas De Investigación
Zataroside B has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other glycoside derivatives.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential anticancer, antifungal, and antimicrobial properties.
Industry: Utilized in the production of nutraceuticals and natural products.
Mecanismo De Acción
The mechanism of action of Zataroside B involves its interaction with specific molecular targets and pathways. It is believed to inhibit the growth of parasites by interfering with the synthesis of pyrimidine nucleotides or by altering membrane permeability . Additionally, this compound has been shown to inhibit tumor cell proliferation and exhibit anticancer activity in animal models .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Zataroside B include:
- Dianchinenoside B
- Polystachoside
- Licoagroside B
- 7-Hydroxy-6-methoxydihydroflavonol
Uniqueness
This compound is unique due to its specific glycoside structure and its broad spectrum of biological activities. Unlike other similar compounds, this compound has shown significant potential in inhibiting tumor cell proliferation and exhibiting antifungal properties .
Propiedades
Fórmula molecular |
C16H24O7 |
|---|---|
Peso molecular |
328.36 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxy-2-methyl-5-propan-2-ylphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H24O7/c1-7(2)9-5-11(8(3)4-10(9)18)22-16-15(21)14(20)13(19)12(6-17)23-16/h4-5,7,12-21H,6H2,1-3H3/t12-,13-,14+,15-,16-/m1/s1 |
Clave InChI |
XFPSRAYOBUHKRV-IBEHDNSVSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(C)C)O |
SMILES canónico |
CC1=CC(=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chlorodibenzo[b,f][1,4]thiazepine](/img/structure/B11826489.png)

![tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate](/img/structure/B11826499.png)





![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)




